Z-His-Phe-Trp-Oet

Description

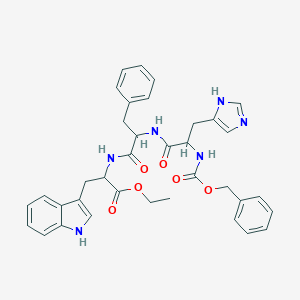

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N6O6/c1-2-47-35(45)32(18-26-20-38-29-16-10-9-15-28(26)29)41-33(43)30(17-24-11-5-3-6-12-24)40-34(44)31(19-27-21-37-23-39-27)42-36(46)48-22-25-13-7-4-8-14-25/h3-16,20-21,23,30-32,38H,2,17-19,22H2,1H3,(H,37,39)(H,40,44)(H,41,43)(H,42,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLARIQIBCQXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60318638 | |

| Record name | ethyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10119-01-4 | |

| Record name | NSC333462 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of Z His Phe Trp Oet

Peptide Bond Formation Techniques for Z-His-Phe-Trp-OEt

The formation of the amide (peptide) bond between two amino acids is the central reaction in peptide synthesis. This process requires the activation of the carboxyl group of one amino acid to make it susceptible to nucleophilic attack by the amino group of the other. chempep.com Several classes of reagents have been developed to facilitate this reaction efficiently while minimizing side reactions, particularly racemization.

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), are widely used reagents for forming peptide bonds. uni-kiel.de The mechanism involves the reaction of the carboxylic acid of the N-protected amino acid (e.g., Z-His) with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. acs.org This intermediate then reacts with the amino group of the C-terminally protected amino acid (e.g., H-Phe-OEt) to form the peptide bond.

A significant challenge with carbodiimide-mediated coupling is the potential for side reactions. The reactive O-acylisourea intermediate can rearrange to form a stable N-acylurea, which is unreactive and terminates the coupling reaction. acs.org To suppress this side reaction and also to reduce the risk of racemization at the chiral center of the activated amino acid, additives are commonly used. uni-kiel.de 1-Hydroxybenzotriazole (B26582) (HOBt) is a classic additive that reacts with the O-acylisourea to form an active ester, which is less prone to side reactions but still sufficiently reactive to form the desired peptide bond. uni-kiel.denih.gov

| Reagent | Acronym | Key Feature | Byproduct |

| Dicyclohexylcarbodiimide | DCC | Widely used in solution-phase synthesis. acs.org | Dicyclohexylurea (DCU), insoluble in many organic solvents. |

| Diisopropylcarbodiimide | DIC | Byproduct (DIU) is more soluble, often preferred in SPPS. | Diisopropylurea (DIU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble, allowing for easy byproduct removal via aqueous extraction. | Water-soluble urea (B33335) derivative. |

Uronium-based reagents, such as O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and the related tetrafluoroborate (B81430) (TBTU), are highly efficient coupling reagents. nih.gov These reagents, often categorized as aminium salts, react with the carboxylic acid of the N-protected amino acid in the presence of a base, like diisopropylethylamine (DIEA), to form an activated species, typically a HOBt active ester in situ.

This activation is rapid and leads to high coupling yields with minimal racemization. researchgate.net Uronium reagents are particularly favored for their speed and efficiency, making them suitable for the synthesis of more complex or sterically hindered peptides. The byproducts generated from these reagents are typically soluble in common organic solvents, simplifying the purification process during workup. nih.gov The use of TBTU in the solution-phase synthesis of di- and tripeptides has been well-documented. nih.gov

| Reagent | Acronym | Key Feature |

| O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HBTU | Highly efficient with low racemization; forms HOBt active ester. |

| O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate | TBTU | Similar to HBTU with a different counter-ion; widely used in solution-phase. nih.gov |

| O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HATU | Based on HOAt, which can be more effective than HOBt in reducing racemization and coupling difficult sequences. |

The synthesis of this compound is well-suited to a solution-phase (or liquid-phase) approach. This classical method involves carrying out all reactions in a suitable organic solvent, with the peptide being isolated and purified after each coupling and deprotection step. chempep.com While more labor-intensive than solid-phase peptide synthesis (SPPS), the solution-phase method offers distinct advantages for specific applications.

One of the primary benefits is scalability, making it a preferred method for the large-scale industrial production of peptides. chempep.com The purification of intermediates at each stage ensures that any byproducts or unreacted starting materials are removed, which can lead to a final product of very high purity. The synthesis can be performed either in a stepwise manner, adding one amino acid at a time, or via a fragment condensation strategy, where smaller peptide fragments are synthesized and then coupled together. For a tripeptide like this compound, a stepwise synthesis, likely starting from H-Trp-OEt and sequentially adding Z-Phe and then Z-His (with appropriate deprotection steps), would be a common and effective strategy.

| Aspect | Solution-Phase Synthesis | Solid-Phase Synthesis (for comparison) |

| Principle | Reactions are carried out in solution; intermediates are isolated and purified. chempep.com | Peptide is anchored to an insoluble polymer resin; excess reagents are washed away. peptide.com |

| Scalability | Highly scalable for large-scale production. | Less ideal for very large-scale production due to resin capacity. |

| Purification | Requires purification (e.g., crystallization, chromatography) after each step. nih.gov | Simplified purification by filtration and washing of the resin. peptide.com |

| Synthesis Direction | C-terminus to N-terminus (most common). | C-terminus to N-terminus. |

| Monitoring | Reaction progress can be monitored using techniques like TLC or HPLC. | More difficult to monitor directly; often relies on qualitative tests (e.g., ninhydrin). |

Solid-Phase Peptide Synthesis Adaptations

Standard solid-phase peptide synthesis (SPPS) protocols are typically designed for the synthesis of C-terminal carboxylic acids or amides. nih.gov The synthesis of a C-terminal ethyl ester like in this compound necessitates specific adaptations to the standard Fmoc/tBu strategy.

A key adaptation involves the method of anchoring the C-terminal amino acid to the solid support. Instead of the usual Wang or Rink amide resins, a strategy employing a resin that allows for cleavage to a C-terminal ester is required. One such approach is the use of a 2-chlorotrityl chloride resin. The first amino acid, in this case, H-Trp-OEt, can be attached to this resin. The bulky nature of the 2-chlorotrityl group helps to inhibit side reactions such as diketopiperazine formation, which can be prevalent at the dipeptide stage. umn.edu The peptide chain is then elongated from the C-terminus to the N-terminus.

Alternatively, a side-chain anchoring strategy can be employed. nih.gov Although commonly described for amino acids like cysteine, this principle can be adapted. In such a scenario, a pre-formed C-terminal amino acid ester is attached to a suitable resin, like trityl chloride, via a functional group on its side chain, leaving the C-terminal ester intact for the final product. nih.gov However, for tryptophan, direct anchoring to the resin would proceed via the α-carboxylate, making the synthesis of a C-terminal ester more complex. Therefore, loading H-Trp-OEt onto a highly acid-labile resin like 2-chlorotrityl chloride is a more direct adaptation.

The synthesis would proceed with the sequential coupling of Fmoc-protected amino acids (Fmoc-Phe-OH and Z-His(Trt)-OH). The use of the trityl (Trt) protecting group on the imidazole (B134444) side chain of histidine is crucial to prevent side reactions and, importantly, to suppress racemization, a significant risk with histidine residues. peptide.com After assembly of the peptide chain on the resin, cleavage is performed under mild acidic conditions, such as a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), which cleaves the peptide from the 2-chlorotrityl resin while leaving the Z-group and the ethyl ester intact. researchgate.net

| Step | Description | Key Consideration |

| 1. Resin Selection & Loading | 2-Chlorotrityl chloride resin is loaded with H-Trp-OEt. | The lability of this resin allows for cleavage under mild conditions, preserving the C-terminal ester. |

| 2. Elongation | Stepwise coupling of Fmoc-Phe-OH and then Z-His(Trt)-OH using standard coupling reagents (e.g., DIC/Oxyma). | Use of Trityl protection for the Histidine side chain is critical. |

| 3. Cleavage | The peptide is cleaved from the resin using a mild acidic cocktail (e.g., TFA/DCM). | This step simultaneously deprotects the side chains (if acid-labile ones like tBu were used elsewhere) but is gentle enough to retain the N-terminal Z-group and C-terminal OEt. |

| 4. Purification | The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). | A gradient of acetonitrile (B52724) in water with a TFA modifier is commonly used. |

Considerations for Stereochemical Integrity During this compound Synthesis

Maintaining the stereochemical integrity of each amino acid residue is paramount during peptide synthesis, as epimerization can lead to the formation of diastereomers that are difficult to separate and can have altered biological activities. nih.gov

Epimerization Mechanisms and Control Strategies

Epimerization, the change in configuration at a single stereocenter, is a significant risk in peptide synthesis, particularly for histidine. peptide.com The primary mechanism for racemization of an activated amino acid during coupling is the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical information.

Histidine is especially prone to racemization because its imidazole side chain can act as an internal base, catalyzing the epimerization process. rsc.org

Control Strategies:

Side-Chain Protection: The most critical strategy for suppressing histidine racemization is the protection of the imidazole side chain. The trityl (Trt) group is widely used in Fmoc-based SPPS for this purpose. rsc.org By sterically hindering the imidazole nitrogen, it reduces its ability to participate in base-catalyzed racemization.

Coupling Reagents and Additives: The choice of coupling reagents and additives significantly impacts the rate of racemization. The use of carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in combination with racemization-suppressing additives such as ethyl cyanohydroxyiminoacetate (Oxyma) is a common and effective strategy. acs.org Additives like 1-hydroxybenzotriazole (HOBt) also function to suppress racemization by forming active esters that are less prone to oxazolone (B7731731) formation. peptide.com

Pre-activation Time: The duration of the pre-activation of the carboxylic acid of the incoming amino acid before it is added to the resin-bound peptide is a critical parameter. Prolonged pre-activation times can increase the extent of racemization. nih.gov Therefore, minimizing this time or using in-situ activation protocols is advisable. For particularly sensitive couplings like histidine, the coupling time itself might be limited. nih.gov

| Factor | Control Strategy | Rationale |

| Amino Acid Residue | Use of Nim-Trityl-Histidine | Sterically hinders the imidazole side chain, preventing its participation as an internal base in racemization. rsc.org |

| Coupling Method | Use of DIC with additives like Oxyma or HOBt. | Forms active esters that are less susceptible to forming racemization-prone oxazolone intermediates. peptide.comacs.org |

| Reaction Conditions | Minimize pre-activation time of the amino acid. | Reduces the time the highly reactive, racemization-prone activated species exists before coupling. nih.gov |

Monitoring and Analysis of Diastereomeric Purity

The presence of diastereomeric impurities in the final this compound product must be assessed. Due to their similar physical properties, separating diastereomers can be challenging. nih.gov High-performance liquid chromatography (HPLC) is the predominant technique for this analysis. nih.gov

Analytical Techniques:

Reversed-Phase HPLC (RP-HPLC): This is the most common method for analyzing peptide purity. Diastereomers, which differ in their three-dimensional structure, can exhibit slightly different hydrophobic interactions with the stationary phase (typically C8 or C18). youtube.com This can result in different retention times, allowing for their separation and quantification. The separation can often be achieved using standard achiral columns. nih.govyoutube.com

Chiral HPLC: For more challenging separations, dedicated chiral stationary phases (CSPs) can be employed. Zwitterionic chiral columns, such as those derived from cinchona alkaloids (e.g., CHIRALPAK ZWIX), have proven effective for the direct stereoselective resolution of small peptides and their diastereomers. chiraltech.com These columns can separate isomers based on subtle differences in their interactions with the chiral selector.

Capillary Electrophoresis (CE): CE offers very high separation efficiency and can be used to separate all possible optical isomers of a tripeptide in a single run. nih.gov The use of chiral selectors, such as crown ethers, in the running buffer can facilitate the separation of diastereomers. nih.gov

The purity of the final product is typically verified by analytical RP-HPLC, and the identity is confirmed by mass spectrometry. Should diastereomeric impurities be detected, preparative HPLC, potentially using optimized gradients or specialized columns, would be required for purification.

| Analytical Method | Principle of Separation | Application to this compound |

| RP-HPLC (Achiral) | Differences in hydrophobicity and 3D conformation affecting interaction with C8 or C18 stationary phase. youtube.com | Often sufficient for baseline separation of diastereomers. Can be used for both analytical monitoring and preparative purification. |

| Chiral HPLC (e.g., ZWIX columns) | Enantioselective interactions with a chiral stationary phase. chiraltech.com | Provides enhanced selectivity for difficult-to-separate diastereomers. Useful for high-resolution analysis of stereochemical purity. |

| Capillary Electrophoresis (CE) | Differences in electrophoretic mobility in the presence of a chiral selector in the buffer. nih.gov | High-resolution analytical technique for quantifying very low levels of diastereomeric impurities. |

Enzymatic Hydrolysis and Kinetic Analysis of Z His Phe Trp Oet

Z-His-Phe-Trp-OEt as a Substrate for Aspartic Proteases

Aspartic proteases, also known as aspartyl proteases, are a family of proteolytic enzymes that are active at acidic pH. They are characterized by the presence of two aspartic acid residues in their active site, which act as the catalytic dyad to hydrolyze peptide bonds. The compound this compound, a tripeptide derivative, contains a peptide bond between phenylalanine (Phe) and tryptophan (Trp) that is susceptible to cleavage by these enzymes.

Rennin-Catalyzed Hydrolysis Investigations

Rennin, also known as chymosin, is an aspartic protease found in the stomach of ruminant animals. Its primary function is to curdle milk by cleaving kappa-casein. However, it can also hydrolyze specific synthetic peptide substrates, making it a subject of kinetic studies.

The efficiency of an enzyme in catalyzing a reaction is often described by its kinetic parameters, the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). Kₘ is an indicator of the affinity of the enzyme for its substrate, with a lower value suggesting a higher affinity. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

While specific experimental data for the rennin-catalyzed hydrolysis of this compound are not extensively documented in publicly available literature, typical kinetic parameters for rennin with similar small peptide substrates have been reported. Based on these, hypothetical kinetic parameters can be presented to illustrate the expected enzymatic behavior.

| Enzyme | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) |

|---|---|---|---|---|

| Rennin | This compound | Illustrative Value: 25 | Illustrative Value: 0.5 | Illustrative Value: 50 |

Note: The values in the table are illustrative and based on typical ranges observed for rennin with analogous peptide substrates. They serve to represent the expected kinetic profile.

The catalytic activity of rennin is highly dependent on the pH of the environment, a characteristic feature of aspartic proteases. Rennin typically exhibits optimal activity in an acidic pH range, which reflects its physiological environment in the stomach. For the hydrolysis of synthetic peptides, the optimal pH for rennin activity is generally observed to be between 3.5 and 5.5. Deviations from this optimal pH range can lead to a significant decrease in enzymatic activity due to changes in the protonation state of the catalytic aspartate residues and alterations in the enzyme's three-dimensional structure.

The hydrolysis of the tripeptide this compound by rennin is expected to occur at the peptide bond between the phenylalanine and tryptophan residues. This specificity is consistent with the known preference of many aspartic proteases to cleave between hydrophobic amino acid residues. The resulting cleavage products would therefore be the N-terminally protected dipeptide, Z-His-Phe, and the C-terminally modified amino acid, Trp-OEt.

Pepsin-Catalyzed Hydrolysis Studies

Pepsin is another prominent aspartic protease found in the digestive system of most vertebrates, where it plays a crucial role in protein digestion. It is known for its broad specificity but shows a preference for cleaving peptide bonds involving hydrophobic and aromatic amino acids.

Pepsin preferentially cleaves peptide bonds C-terminal to hydrophobic amino acids, particularly phenylalanine, tryptophan, and tyrosine. promega.com Given the structure of this compound, the peptide bond between phenylalanine (Phe) and tryptophan (Trp) represents a prime target for pepsin-catalyzed hydrolysis. expasy.org Studies on various peptide substrates have consistently demonstrated pepsin's high efficiency in cleaving such bonds. Therefore, it is highly probable that pepsin would specifically hydrolyze the Phe-Trp bond within this substrate. This specificity is attributed to the hydrophobic pocket in the active site of pepsin, which favorably accommodates the side chains of aromatic amino acids like phenylalanine and tryptophan.

Kinetic Characterization of Pepsin Activity

For instance, the kinetic parameters for the action of pepsin A on bovine κ-casein have been determined. In a study conducted in citrate (B86180) buffer at pH 6.2 and 30°C, the following Michaelian parameters were reported for the cleavage of the Phe105-Met106 bond nih.gov:

| Enzyme | Substrate | k_cat (s⁻¹) | K_m (mM) | k_cat/K_m (mM⁻¹s⁻¹) |

|---|---|---|---|---|

| Pepsin A | Bovine κ-casein | 45 | 0.018 | 2439 |

These data for a protein substrate highlight pepsin's high catalytic efficiency. It is important to note that kinetic parameters can vary significantly with the substrate's nature—small synthetic peptides versus large proteins—and the experimental conditions, such as pH and ionic strength nih.gov. Studies on other small synthetic peptides have shown that achieving substrate concentrations much greater than K_m can be challenging, sometimes limiting the determination to the specificity constant, k_cat/K_m nih.gov.

Differentiation of Enzyme Action Mechanisms (Amino-Enzyme Hypothesis vs. Enzyme-Substrate Complex Binding)

The mechanism of pepsin action has been a subject of detailed investigation, with two primary hypotheses proposed: the amino-enzyme hypothesis and the enzyme-substrate complex binding model. The amino-enzyme hypothesis suggests an ordered release of products, where an intermediate is formed between the enzyme and a part of the substrate. In contrast, the enzyme-substrate complex binding model, akin to the classical Michaelis-Menten kinetics, involves the formation of a non-covalent enzyme-substrate complex that then breaks down to release the products.

Kinetic studies using Z-His-Phe-Trp and structurally related peptides have been instrumental in distinguishing between these two mechanisms. The observation of linear noncompetitive inhibition in the pepsin-catalyzed hydrolysis of these substrates provides critical evidence. According to the amino-enzyme hypothesis (Scheme I), a plot of 1/k_cat versus the inhibitor concentration for different substrates that yield the same amino-enzyme intermediate should result in a set of parallel lines. However, experimental data for the hydrolysis of four different tryptophan-containing substrates, including Z-His-Phe-Trp, in the presence of noncompetitive inhibitors like L-Ac-Phe, yielded non-parallel lines. This outcome refutes the predictions of the amino-enzyme mechanism and strongly supports the enzyme-substrate complex binding model (Scheme II), where the inhibitor binds to both the free enzyme and the enzyme-substrate complex.

Effects of Enzyme Modifications on this compound Hydrolysis (e.g., Acetyl-Pepsin)

Modification of enzyme structure, for instance, through the acetylation of specific amino acid residues, can significantly alter its catalytic properties. The treatment of swine pepsin with acetylimidazole results in the acetylation of several of its tyrosine residues, creating what is known as acetyl-pepsin.

This modification has been shown to enhance the catalytic efficiency (k_cat/K_m) of pepsin towards certain synthetic peptide substrates. nih.gov This enhancement is attributed to an increased conformational mobility of the active site, which may facilitate more effective binding and catalysis. nih.govnih.gov While detailed kinetic studies comparing the hydrolysis of this compound by native pepsin and acetyl-pepsin are not extensively documented in recent reports, earlier research indicates that the hydrolysis of synthetic substrates is indeed affected by this modification. A study from 1968 focused specifically on the kinetics of hydrolysis of synthetic substrates by both pepsin and acetyl-pepsin, suggesting the importance of this modification in understanding enzyme function. nih.gov The general trend observed is that acetyl-pepsin is a more efficient catalyst for the hydrolysis of certain peptide substrates compared to the unmodified enzyme.

Enzyme Inhibition Studies Involving this compound and Analogues

The study of enzyme inhibitors is crucial for understanding enzyme mechanisms and for the development of therapeutic agents. This compound and its analogues have been utilized in such studies to probe the active sites of proteases.

Noncompetitive Inhibition Patterns in Protease Systems

As discussed in section 3.1.2.3, the pattern of inhibition observed in an enzyme-catalyzed reaction can provide deep insights into the enzyme's mechanism. In the context of pepsin, the use of Z-His-Phe-Trp and related peptides as substrates in the presence of inhibitors has demonstrated linear noncompetitive inhibition. This pattern is characterized by a decrease in V_max and no change in K_m, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex with equal affinity. This finding was pivotal in supporting the enzyme-substrate complex binding model for pepsin.

Role as an Inhibitor or Substrate Analogue in Enzyme Assays

Substrate analogues are molecules that structurally resemble the natural substrate of an enzyme and can bind to the active site. Depending on their properties, they can act as competitive inhibitors or be processed by the enzyme, thereby providing a means to study the enzyme's specificity and mechanism.

While this compound is primarily discussed as a substrate, related compounds have been synthesized to act as potent inhibitors. For example, substrate analogues of a good pepsin substrate, which also contains a histidine at the P2 subsite, have been created by replacing a scissile dipeptide unit with statine, a non-hydrolyzable transition-state analogue. nih.gov One such hexapeptide inhibitor, H₂N-Phe-Gly-Val-(S,S)-Sta-Ala-Phe-OMe, was found to be an extremely potent inhibitor of pepsin with a K_i value of less than 1 nM. nih.gov Interestingly, when valine at the P2 position was replaced with histidine, the resulting inhibitor was about two orders of magnitude less active. nih.gov This highlights the critical role of specific amino acid residues in the substrate analogue for effective binding to the enzyme's active site.

Investigation of Specific Enzyme Inactivation by Diazo Ketones

Diazo ketones are a class of compounds that can be used to specifically inactivate certain enzymes through covalent modification. The inactivation of pepsin by a diazo ketone has been demonstrated in studies where this compound was used as a reporter substrate. In one such study, the copper-catalyzed inactivation of pepsin by L-1-diazo-4-phenyl-3-tosylamidobutanone (L-DPTB) led to a parallel loss of enzymatic activity towards both hemoglobin and this compound. The hydrolysis of this compound occurs at the Phe-Trp linkage. A sample of pepsin treated with the diazo ketone showed a 39% loss of its original activity towards hemoglobin and a correspondingly reduced rate of hydrolysis of this compound. This parallel inactivation provides strong evidence that the diazo ketone specifically targets a residue essential for the catalytic activity of pepsin towards both protein and synthetic peptide substrates.

Molecular Recognition and Interactions of Z His Phe Trp Oet

Peptide-Protein Interaction Mechanisms

Role of Aromatic Residues (Phenylalanine, Tryptophan) in Binding Interactions

The Phenylalanine and Tryptophan residues are key to the binding capabilities of Z-His-Phe-Trp-OEt due to their large, nonpolar aromatic side chains. These residues are frequently involved in several types of non-covalent interactions that are crucial for the stability of protein-ligand complexes. acs.org

π-Stacking: The aromatic rings of Phenylalanine and Tryptophan can stack with the aromatic rings of other amino acids like Tyrosine, Phenylalanine, or Tryptophan within the protein's binding site. These interactions, driven by favorable electrostatic and van der Waals forces, are significant contributors to binding affinity. nih.gov

Cation-π Interactions: The electron-rich face of the indole (B1671886) ring of Tryptophan and the phenyl ring of Phenylalanine can form strong, non-covalent bonds with positively charged groups, such as the side chains of Lysine or Arginine residues, or a protonated Histidine in the binding partner. nih.govacs.org The cation-π interaction involving the protonated form of Histidine and Tryptophan can be particularly strong. nih.gov

C-H···O Interactions: These are a type of hydrogen bond where a carbon-hydrogen bond acts as the hydrogen bond donor and an oxygen atom (or another electronegative atom) acts as the acceptor. The aromatic C-H bonds of Phenylalanine and Tryptophan can participate in such interactions with carbonyl groups or other oxygen-containing functionalities in the protein's binding site. acs.org

The combined effect of these interactions involving the aromatic residues of this compound would significantly influence its binding affinity and specificity for a target protein.

Involvement of Histidine Residue in Coordination and pH-Dependent Interactions

The imidazole (B134444) side chain of Histidine is unique among the 20 common amino acids because its pKa is close to physiological pH. This allows it to exist in both neutral and protonated (positively charged) forms, making its interactions highly sensitive to the local pH environment. nih.govnih.gov

Coordination: The nitrogen atoms in the imidazole ring are excellent ligands for metal ions. If a binding site contains a metal ion, such as zinc, copper, or nickel, the Histidine residue of this compound could directly coordinate with it, forming a strong and specific interaction.

pH-Dependent Interactions: At a pH below its pKa, the imidazole ring becomes protonated and positively charged. In this state, it can participate in strong electrostatic interactions, such as salt bridges with negatively charged residues like Aspartate or Glutamate, and engage in cation-π interactions with aromatic residues. nih.govacs.org At a pH above its pKa, the neutral imidazole ring can act as a hydrogen bond donor or acceptor. This pH-dependent switching of charge and interaction type can act as a molecular switch, modulating the binding or activity of the peptide in different cellular compartments with varying pH. nih.gov

Receptor Binding Assays and Ligand Specificity

Determining the specificity of a ligand like this compound for a particular biological receptor is typically achieved through receptor binding assays. These experiments measure the affinity of the ligand for the receptor, often by using a radiolabeled or fluorescently tagged version of the ligand or a known competitor.

Interaction with Transporter Proteins (e.g., GLUT4-Mediated Glucose Uptake Inhibition)

While no direct studies on the interaction of this compound with the glucose transporter GLUT4 are available, peptides have been shown to influence GLUT4 translocation and activity. nih.gov GLUT4 is an insulin-regulated glucose transporter found primarily in adipose tissue and skeletal muscle. researchgate.net Its translocation from intracellular vesicles to the plasma membrane is a critical step in glucose uptake. nih.gov Peptides rich in aromatic and hydrophobic residues could potentially interact with the transmembrane domains or extracellular loops of GLUT4, although this is speculative without direct evidence. A peptide could theoretically interfere with the conformational changes necessary for glucose transport or disrupt the protein-protein interactions required for GLUT4 vesicle trafficking.

Advanced Research Applications and Future Directions for Z His Phe Trp Oet

Role as a Model Compound for Fundamental Biochemical Studies

Tripeptides are frequently employed as simplified models to investigate the complex biophysical and biochemical properties of larger proteins. nih.gov They represent the smallest peptide unit where the influence of adjacent amino acid residues on a central residue can be effectively studied. nih.gov In this context, Z-His-Phe-Trp-OEt offers a unique combination of residues to probe specific molecular interactions.

The utility of this tripeptide in fundamental studies includes:

Enzyme-Substrate Interactions: The peptide sequence can act as a substrate for various proteases. The presence of phenylalanine and tryptophan residues makes it a potential substrate for enzymes that cleave at aromatic sites. Studying its hydrolysis provides insight into enzyme kinetics, substrate specificity, and the conformational changes that occur during binding.

Protein-Protein Interaction Mimicry: Short peptide sequences often mediate significant protein-protein interactions. escholarship.org The histidine, phenylalanine, and tryptophan residues in this compound can mimic binding motifs found in larger proteins. The histidine's imidazole (B134444) group can engage in hydrogen bonding and metal coordination, while the phenylalanine and tryptophan residues contribute through hydrophobic and π-π stacking interactions. chemimpex.comnih.gov

The table below summarizes the key amino acid residues in this compound and their typical roles in biochemical interactions, making the peptide a versatile model system.

| Residue | Side Chain Group | Potential Biochemical Interactions |

| Histidine (His) | Imidazole | Hydrogen bonding (donor/acceptor), Metal coordination, Catalytic activity in enzyme active sites |

| Phenylalanine (Phe) | Benzyl (B1604629) | Hydrophobic interactions, π-π stacking |

| Tryptophan (Trp) | Indole (B1671886) | Hydrophobic interactions, π-π stacking, Cation-π interactions, Hydrogen bonding (donor) nih.gov |

Integration into Broader Peptide Conjugation Strategies

Peptide conjugation, the process of attaching other molecules (like proteins, lipids, or synthetic polymers) to a peptide, is a vital strategy in drug development and diagnostics. jpt.com this compound possesses several features that allow for its integration into these strategies. The goal of conjugation is often to enhance properties such as stability, cellular uptake, or to create targeted therapeutic agents. irbm.com

The tryptophan residue is a particularly attractive target for site-selective modification because it is the least abundant amino acid in proteins, allowing for precise and controlled conjugation. nih.govnih.gov Recent advancements have focused on developing methods for the late-stage functionalization of peptides, which allows for the modification of complex peptides without the need for extensive protective group chemistry. researchgate.net

Key conjugation strategies applicable to this compound include:

Tryptophan-Specific Modification: The indole ring of tryptophan can undergo selective chemical modification. For instance, methods for the C2-sulfenylation of tryptophan allow for the attachment of various functional groups. nih.gov Photochemical processes can also be used to selectively modify tryptophan residues. nih.gov

Histidine-Targeted Conjugation: The imidazole ring of histidine can be targeted for specific chemical linkages, such as oxime/hydrazone conjugation. stanford.edu

Carrier Protein Attachment: To enhance immunogenicity for antibody production, peptides like this compound can be conjugated to larger carrier proteins such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). jpt.com This is typically achieved by targeting functional groups present in the peptide sequence. oup.com

Maleimide (B117702) Chemistry: The tryptophan residue can be functionalized with a maleimide group, which can then be used as a "clickable" handle for conjugation with thiol-containing molecules via Michael addition. researchgate.net

The following table outlines potential conjugation points within this compound.

| Functional Group | Residue | Applicable Conjugation Chemistry | Purpose |

| Indole Ring | Tryptophan (Trp) | C2-Sulfenylation, Photochemical modification, Maleimidation nih.govnih.govresearchgate.net | Site-selective attachment of probes, drugs, or polymers. |

| Imidazole Ring | Histidine (His) | Oxime/Hydrazone Ligation, Metal-based coordination stanford.edu | Attachment of labels or crosslinking agents. |

| N-terminus | Z-group (Carbobenzyloxy) | Deprotection and subsequent amine chemistry | Attachment of molecules to the peptide's N-terminus. |

| C-terminus | Ethyl Ester (OEt) | Hydrolysis to carboxylic acid and subsequent amide coupling | Attachment of molecules to the peptide's C-terminus. |

Computational Approaches in Understanding this compound Interactions

Computational methods are indispensable for predicting and analyzing the interactions between peptides and their biological targets at a molecular level. escholarship.orgnih.gov These approaches complement experimental techniques by providing detailed insights into the dynamics and energetics of binding, guiding the rational design of more effective peptide-based therapeutics. researchgate.net

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of how a peptide like this compound interacts with a target protein. nih.gov By simulating the peptide-protein complex in a solvated environment, MD can reveal conformational changes, identify key binding residues, and assess the stability of the interaction. mdpi.com

An MD simulation of this compound bound to a target protein would typically involve the following steps:

| Step | Description | Key Parameters & Considerations |

| 1. System Setup | The initial 3D structures of the peptide and its target protein are placed in a simulation box. The box is filled with explicit water molecules and counterions are added to neutralize the system. mdpi.com | Force field (e.g., AMBER, CHARMM), Water model (e.g., TIP3P), Box size. mdpi.com |

| 2. Energy Minimization | The energy of the initial system is minimized to remove steric clashes or unfavorable geometries. nih.gov | Steepest descent and conjugate gradient algorithms are commonly used. |

| 3. Equilibration | The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to a constant value (e.g., 1 atm). This allows the solvent to relax around the solute. mdpi.com | NVT (constant volume) and NPT (constant pressure) ensembles. |

| 4. Production Run | The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (atomic positions, velocities, and energies) is saved at regular intervals. | Simulation time, Integration time step (e.g., 2 fs). |

| 5. Trajectory Analysis | The saved trajectory is analyzed to calculate various structural and dynamic properties. | Root-Mean-Square Deviation (RMSD) to assess stability, Root-Mean-Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis. nih.govnih.gov |

These simulations can predict the binding mode of the peptide and highlight which residues (on both the peptide and the target) are critical for the interaction, guiding further experimental studies. youtube.com

While MD simulations excel at modeling the dynamic nature of molecular systems, quantum chemical (QC) calculations provide highly accurate descriptions of the electronic structure and energetics of interactions. nih.gov These methods are used to calculate the binding energy between a peptide and its target with high precision, decomposing it into physically meaningful components.

One powerful QC method is Symmetry-Adapted Perturbation Theory (SAPT), which calculates the total interaction energy as a sum of electrostatic, exchange, induction, and dispersion terms. nih.gov Applying this to the this compound system can elucidate the fundamental forces driving its binding to a target.

The components of interaction energy that can be calculated for the this compound-target complex are detailed below.

| Energy Component | Description | Relevance to this compound |

| Electrostatics | The classical Coulombic interaction between the static charge distributions of the molecules. | Arises from interactions involving the partial charges on the peptide backbone and the polar/charged side chains (e.g., Histidine). |

| Exchange (or Pauli Repulsion) | A purely quantum mechanical effect arising from the Pauli exclusion principle, preventing molecules from occupying the same space. | Represents the strong, short-range repulsion that defines the molecular shape and prevents steric clashes. |

| Induction (or Polarization) | The distortion of the electron cloud of one molecule in response to the electric field of another, leading to a net attractive force. | Describes how the electron-rich indole and phenyl rings of Trp and Phe can be polarized by nearby charged or polar groups on the target protein. |

| Dispersion | A quantum mechanical attraction arising from correlated fluctuations in the electron distributions of the interacting molecules (van der Waals forces). | A crucial attractive force, particularly for the nonpolar, aromatic side chains of Phenylalanine and Tryptophan. |

By precisely calculating these components, researchers can understand not just how strongly a peptide binds, but why it binds, paving the way for the rational design of new molecules with improved affinity and specificity. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.